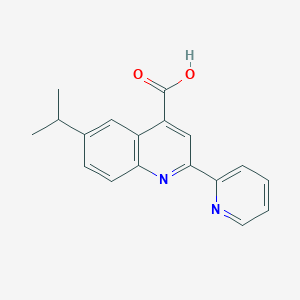

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Description

BenchChem offers high-quality 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

6-propan-2-yl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11(2)12-6-7-15-13(9-12)14(18(21)22)10-17(20-15)16-5-3-4-8-19-16/h3-11H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUCDCVAOWLHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Accurate Mass Determination and Molecular Profiling of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic Acid

An In-Depth Technical Guide for High-Resolution Mass Spectrometry (HRMS) Workflows

As drug development pipelines increasingly rely on highly specific targeted therapies, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This whitepaper provides a comprehensive technical framework for analyzing 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS: 897561-16-9) , a complex heterocyclic compound.

Designed for senior researchers and analytical scientists, this guide delineates the critical distinction between average molecular weight and monoisotopic exact mass, explaining the causality behind experimental choices in High-Resolution Mass Spectrometry (HRMS) and establishing a self-validating analytical protocol.

Theoretical Framework: Molecular Weight vs. Exact Mass

In pharmaceutical analysis, confusing molecular weight with exact mass can lead to critical failures in metabolite identification and quality control. The distinction is rooted in isotopic distribution and nuclear binding energy (mass defect) .

-

Average Molecular Weight (292.338 g/mol ): This value is calculated using the standard atomic weights of elements, which are weighted averages of all naturally occurring isotopes on Earth . This metric is exclusively used for macroscopic laboratory tasks: stoichiometry, calculating molarity, and weighing solid samples.

-

Monoisotopic Exact Mass (292.121178 Da): This is the mass of the molecule calculated using the exact mass of the most abundant, lowest-mass isotope of each element (e.g., 12C , 1H , 14N , 16O ). In HRMS, the spectrometer detects individual ions, not macroscopic averages. Therefore, exact mass is the fundamental metric used for structural elucidation and identifying isobaric interferences.

Causality of Mass Discrepancies

The exact mass is not a whole number due to the mass defect—the difference between the sum of the masses of individual nucleons and the actual mass of the nucleus, which is released as binding energy ( E=mc2 ). HRMS instruments (like Orbitraps or Time-of-Flight analyzers) possess resolving powers exceeding 100,000, allowing them to measure this mass defect to the fourth decimal place. This precision is what allows us to differentiate 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid from an isobaric compound with a completely different elemental composition.

Quantitative Mass Contributions

The table below summarizes the elemental composition ( C18H16N2O2 ) and the exact mass calculation required for HRMS targeting.

| Element | Count | Average Atomic Weight ( g/mol ) | Monoisotopic Mass (Da) | Total Average Mass | Total Exact Mass (Da) |

| Carbon (C) | 18 | 12.011 | 12.000000 | 216.198 | 216.000000 |

| Hydrogen (H) | 16 | 1.008 | 1.007825 | 16.128 | 16.125200 |

| Nitrogen (N) | 2 | 14.007 | 14.003074 | 28.014 | 28.006148 |

| Oxygen (O) | 2 | 15.999 | 15.994915 | 31.998 | 31.989830 |

| Total | 292.338 g/mol | 292.121178 Da |

Note: For positive Electrospray Ionization (ESI+), the target is the protonated molecular ion [M+H]+ . Adding the exact mass of a proton (1.007276 Da) yields a target m/z of 293.128454 .

Analytical Workflow: Self-Validating LC-HRMS Protocol

To accurately profile 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid, we must design a methodology where every step validates the integrity of the next. The following LC-ESI-TOF-MS protocol is engineered with built-in causality and self-correction mechanisms.

Experimental Methodology

Step 1: Sample Preparation & Internal Standardization

-

Action: Dissolve the analyte in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Spike with an isotopically labeled internal standard (e.g., 13C -labeled analogue) at 10 ng/mL.

-

Causality: Formic acid ensures the carboxylic acid moiety remains protonated (neutral) for reversed-phase retention, while simultaneously pre-loading the basic pyridine and quinoline nitrogens with protons to enhance ESI+ efficiency. The internal standard validates extraction recovery and corrects for matrix-induced ion suppression.

Step 2: UHPLC Separation

-

Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

-

Causality: The isopropyl group imparts significant hydrophobicity, requiring a high organic composition for elution. The C18 stationary phase resolves the API from highly polar matrix components that elute in the void volume, preventing detector saturation.

Step 3: Ionization Strategy (ESI+)

-

Action: Utilize positive Electrospray Ionization (ESI+) with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

-

Causality: The molecule contains a pyridine ring and a quinoline core. The sp2 hybridized nitrogen atoms in these rings possess lone pairs that act as strong Lewis bases, readily accepting protons in the acidic mobile phase. This guarantees a dominant, highly stable [M+H]+ ion at m/z 293.1285.

Step 4: High-Resolution Mass Analysis & Lock Mass Calibration

-

Action: Operate the Time-of-Flight (TOF) or Orbitrap analyzer at a resolving power of ≥ 60,000. Introduce Leucine Enkephalin ( [M+H]+ exact mass 556.2771) via a secondary reference sprayer every 10 seconds.

-

Causality (Self-Validating System): High-resolution mass analyzers are susceptible to micro-drifts caused by ambient temperature fluctuations or power supply variations. By continuously infusing a known "lock mass," the instrument's software dynamically recalculates the mass axis in real-time. If the lock mass deviates beyond 2 ppm, the system automatically flags the run as invalid, ensuring that only data with absolute mass accuracy is recorded.

Workflow Visualization

Figure 1: Self-validating LC-HRMS workflow for accurate mass determination.

Implications in Drug Development

Understanding the exact mass and fragmentation behavior of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid is not merely an academic exercise; it is a regulatory necessity.

During pharmacokinetic (PK) profiling, metabolic enzymes (e.g., Cytochrome P450) will modify this core structure. For instance, an aliphatic hydroxylation on the isopropyl group will add exactly one oxygen atom. By calculating the exact mass shift (+15.9949 Da), researchers can use extracted ion chromatograms (EICs) with extremely narrow mass windows (e.g., 5 ppm) to pull the metabolite signal out of complex biological matrices (like plasma or urine) without physical isolation. This high-fidelity structural elucidation accelerates the identification of toxic degradants and ensures compliance with stringent FDA/EMA guidelines for API characterization.

References

Crystal structure and X-ray diffraction data for 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Foreword: The Imperative of Structural Precision in Drug Discovery

In the landscape of modern drug development, the family of quinoline-4-carboxylic acids stands as a cornerstone of medicinal chemistry. These scaffolds are integral to a wide array of therapeutic agents, recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The precise three-dimensional arrangement of atoms within these molecules is not merely an academic curiosity; it is the fundamental determinant of their interaction with biological targets. A nuanced understanding of a compound's crystal structure is, therefore, a critical prerequisite for rational drug design, polymorphism screening, and intellectual property protection.

This technical guide addresses the methodologies for determining and analyzing the crystal structure of novel quinoline-4-carboxylic acids. As of the time of this writing, the specific crystal structure and X-ray diffraction data for 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid are not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[1] This is not an uncommon scenario in cutting-edge research where new chemical entities are constantly being synthesized.

Therefore, this document will serve as an in-depth, practical guide to the entire workflow of structural elucidation. To achieve this, we will use a closely related analogue, Methyl 2-(2-pyridyl)quinoline-4-carboxylate , whose crystal structure has been determined, as a comprehensive case study.[2] We will navigate the journey from conceptual synthesis of our target molecule to the intricate analysis of a refined crystal structure, providing both the "how" and the "why" at each stage. This approach ensures that researchers, scientists, and drug development professionals are equipped with a robust framework for their own investigations into novel chemical matter.

Part 1: Synthesis and Crystallization of the Target Molecule

Proposed Synthesis of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid

The synthesis of the quinoline-4-carboxylic acid core is classically achieved through condensation reactions, with the Pfitzinger reaction being a particularly powerful and versatile method.[3][4] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, under basic conditions, to yield the desired quinoline-4-carboxylic acid.

For our target molecule, a plausible synthetic route would involve the reaction of 5-isopropylisatin with 2-acetylpyridine in the presence of a base such as potassium hydroxide.

Experimental Protocol: Pfitzinger Synthesis

-

Reaction Setup: To a solution of 5-isopropylisatin (1.0 eq.) in ethanol, add a solution of potassium hydroxide (3.0-4.0 eq.) in water.

-

Addition of Carbonyl: To the resulting solution, add 2-acetylpyridine (1.1 eq.).

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice water.

-

Acidification: Acidify the aqueous solution with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 4-5. This will precipitate the carboxylic acid product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid.

The Art of Crystallization: From Molecule to Measurable Crystal

The acquisition of high-quality single crystals is arguably the most critical and often the most challenging step in X-ray crystallography.[5] The ideal crystal for diffraction is a single, well-formed, and defect-free specimen, typically between 30 and 300 microns in its largest dimension.[6][7]

Experimental Protocol: Single Crystal Growth

Slow evaporation and solvent diffusion methods are generally effective for growing high-quality crystals of organic molecules.

-

Solvent Selection: Identify a solvent or solvent system in which the compound has moderate solubility. The goal is to create a supersaturated solution from which the compound will slowly precipitate.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature. Ensure the solution is free of any particulate matter by filtration.

-

Slow Evaporation:

-

Transfer the solution to a small, clean vial.

-

Cover the vial with parafilm and puncture a few small holes with a needle.[5]

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks in a vibration-free environment.

-

-

Vapor Diffusion:

-

Place the solution of the compound in a small open vial.

-

Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a small amount of a miscible "anti-solvent" in which the compound is poorly soluble.

-

The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting slow crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a mounted loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.

Caption: From Synthesis to Single Crystal.

Part 2: Single-Crystal X-ray Diffraction: A Case Study

With a suitable crystal mounted on the diffractometer, the process of unraveling its atomic structure begins.[8] We will now detail this process using the published data for Methyl 2-(2-pyridyl)quinoline-4-carboxylate as our working example.[2]

Data Collection: Probing the Crystal with X-rays

The mounted crystal is cooled, typically to 100 K, in a stream of cold nitrogen gas to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. An X-ray diffractometer, equipped with a source (e.g., Mo Kα radiation, λ = 0.71073 Å), a goniometer to orient the crystal, and a detector (e.g., a CCD or CMOS detector), is used to collect the diffraction data.[6]

The crystal is rotated through a series of angles, and at each orientation, a diffraction pattern is recorded. A full dataset consists of hundreds or thousands of these images, each containing a set of diffraction spots (reflections). The intensity and position of each spot are measured and processed. This process, known as data reduction, corrects for experimental factors and yields a list of unique reflections with their intensities and standard uncertainties (the *.hkl file).

Structure Solution and Refinement: From Data to Model

The primary challenge in crystallography is the "phase problem": the detector measures the intensity of the diffracted X-rays, but the phase information is lost. To solve the structure, these phases must be recovered.

Workflow: Structure Solution and Refinement

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group. For our case study, the space group was determined to be P-1.[2]

-

Structure Solution (Direct Methods): For small molecules, direct methods are the most common approach to solving the phase problem. Programs like SHELXS use statistical relationships between the intensities of the reflections to derive an initial set of phases.[9] This initial phase set is used to calculate an electron density map.

-

Model Building: The initial electron density map should reveal the positions of most or all of the non-hydrogen atoms. These atomic positions are used to build an initial molecular model.

-

Structure Refinement (Least-Squares): The initial model is then refined using a full-matrix least-squares procedure with a program like SHELXL.[10] This iterative process adjusts the atomic coordinates, and their anisotropic displacement parameters (which model atomic vibrations), to minimize the difference between the experimentally observed reflection intensities (Fo²) and the intensities calculated from the model (Fc²). The quality of the refinement is monitored by the R-factor (R1); a value below 5% for high-quality data is considered excellent.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map (a map of the difference in electron density between the observed and calculated models) and are then refined with appropriate geometric restraints.

-

Validation: The final model is validated using tools like checkCIF to ensure its geometric and crystallographic sensibility.[11]

Caption: The Crystallographic Refinement Cycle.

Analysis of the Crystal Structure: Insights from the Case Study

The final output of a successful structure determination is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Analysis of this file provides invaluable chemical insights.

Crystallographic Data for Methyl 2-(2-pyridyl)quinoline-4-carboxylate [2]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂N₂O₂ |

| Formula Weight | 264.28 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.152(3) |

| b (Å) | 8.799(3) |

| c (Å) | 11.231(4) |

| α (°) | 78.68(2) |

| β (°) | 74.06(2) |

| γ (°) | 80.05(2) |

| Volume (ų) | 657.4(4) |

| Z | 2 |

| Density (calculated) | 1.334 Mg/m³ |

| Final R1 [I > 2σ(I)] | Not explicitly stated, but typical for publication |

| Goodness-of-Fit (S) | Not explicitly stated, but typical for publication |

Table 1: Summary of crystallographic data for the case study compound.

Molecular Structure:

The analysis of the structure of Methyl 2-(2-pyridyl)quinoline-4-carboxylate reveals that the quinoline and pyridine ring systems are nearly coplanar. This planarity is a common feature in such conjugated systems and has implications for the electronic properties of the molecule. The bond lengths and angles within the molecule are consistent with standard values for sp²-hybridized carbon and nitrogen atoms.

Crystal Packing and Intermolecular Interactions:

In the solid state, molecules do not exist in isolation. They pack in a specific, repeating manner that is governed by intermolecular forces. In the case study compound, the crystal packing is stabilized by a network of weak C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. Understanding these interactions is crucial for predicting physical properties like solubility and melting point, and for identifying potential polymorphic forms. Visualization software like Mercury is an invaluable tool for exploring and analyzing these packing arrangements.[11][12]

Conclusion: From Data to Knowledge

This guide has outlined a comprehensive and field-proven workflow for the structural elucidation of novel quinoline-4-carboxylic acids. While the crystal structure for our specific target, 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid, remains to be determined, the principles and methodologies detailed herein provide a robust roadmap for its future analysis. By employing a validated synthetic strategy, meticulous crystallization techniques, and a rigorous approach to X-ray data collection and refinement, researchers can confidently translate a newly synthesized molecule into a high-resolution, three-dimensional model. This structural knowledge is the bedrock upon which a deeper understanding of molecular function is built, accelerating the journey from a promising compound to a potential therapeutic.

References

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

X-ray Org (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

-

Sheldrick, G. M. (n.d.). SHELXS - Direct Methods. Retrieved from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry, 71(Pt 1), 3–8. Retrieved from [Link]

-

SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Katsoulakou, E., et al. (2022, August 29). Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper(I)-based dye-sensitized solar cell (DSSC) complexes. RSC Publishing. Retrieved from [Link]

-

Sheldrick, G. M. (n.d.). The SHELX-97 Manual. Retrieved from [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

University of Virginia, OpenScholar. (n.d.). Resources | Single-Crystal X-ray Diffraction. Retrieved from [Link]

-

Neutron Sciences. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

-

UT Dallas Research Labs. (n.d.). Resources – Crystallography Center. Retrieved from [Link]

-

Zienert, T., et al. (2019). X-ray diffraction using focused-ion-beam-prepared single crystals. Journal of Applied Crystallography, 52(Pt 5), 1010–1018. Retrieved from [Link]

-

Georg-August-Universität Göttingen. (n.d.). More Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(pyridin-2-yl)quinoline-4-carboxylic acid. Retrieved from [Link]

-

Yap, G. P. A., et al. (2001). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Acta Crystallographica Section E, 57(7), o677-o678. Retrieved from [Link]

-

Zhang, L., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891–898. Retrieved from [Link]

-

Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

-

University of Rochester, University Blog Service. (n.d.). Links | X-Ray Core Facility. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2018, May 4). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Pyridin-4-yl)quinoline-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. hkl-xray.com [hkl-xray.com]

- 2. researchgate.net [researchgate.net]

- 3. Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02382B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. neutrons.ornl.gov [neutrons.ornl.gov]

- 9. SHELXS - Direct Methods [chem.gla.ac.uk]

- 10. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. More Information - Georg-August-Universität Göttingen [uni-goettingen.de]

- 12. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

De Novo Synthesis Pathway for 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

The synthesis of highly substituted quinoline-4-carboxylic acids is a cornerstone of modern medicinal chemistry and materials science. The target compound, 6-isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS: 897561-16-9), features a bidentate coordination motif (the 2-pyridyl group) and a lipophilic 6-isopropyl substituent. This structural profile makes it a highly valuable privileged scaffold for transition metal catalysis and pharmacological screening. This guide details a robust, self-validating two-stage de novo synthesis pathway designed for maximum regiocontrol and yield.

Retrosynthetic Strategy & Pathway Logic

To construct the quinoline core with absolute regiocontrol, the1 is the premier choice[1]. Unlike the Doebner or Friedländer syntheses, which can suffer from regiochemical ambiguity or require unstable 2-aminobenzaldehyde precursors, the Pfitzinger reaction utilizes stable 2[2].

Disconnection of the target molecule reveals two primary precursors: 5-isopropylisatin and 2-acetylpyridine . The 5-isopropylisatin intermediate can be robustly synthesized de novo from commercially available 4-isopropylaniline via the 3[3].

Fig 1: Retrosynthetic disconnection of the target molecule into primary starting materials.

Stage I: Synthesis of 5-Isopropylisatin (Sandmeyer Methodology)

Mechanistic Rationale

The Sandmeyer isatin synthesis is selected over the Stollé method because it avoids harsh Lewis acids (such as AlCl₃) that could induce the migration or cleavage of the isopropyl group. The reaction proceeds via the condensation of 4-isopropylaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. Subsequent cyclization in concentrated sulfuric acid is directed exclusively to the ortho position due to the steric and electronic influence of the para-isopropyl group.

Causality in Experimental Design: Temperature control during cyclization is critical. Exceeding 80 °C promotes irreversible aromatic sulfonation, while temperatures below 50 °C result in incomplete ring closure.

Protocol 1: Synthesis of 5-Isopropylisatin

-

Imine Formation: In a 1 L round-bottom flask, dissolve 4-isopropylaniline (0.1 mol) in a solution of chloral hydrate (0.11 mol) and sodium sulfate (0.5 mol) in 300 mL of distilled water.

-

Hydroxylamine Addition: Add hydroxylamine hydrochloride (0.3 mol) dissolved in 50 mL of water. Heat the mixture to reflux for 2 hours.

-

Isolation of Intermediate: Cool the reaction to room temperature. Filter the precipitated isonitrosoacetanilide, wash thoroughly with cold water to remove residual salts, and dry under vacuum.

-

Cyclization: Slowly add the dried intermediate in small portions to 100 mL of concentrated H₂SO₄ pre-heated to 50 °C. Maintain the internal temperature strictly between 60–70 °C for 30 minutes.

-

Quenching: Pour the dark red solution over 500 g of crushed ice. The 5-isopropylisatin will immediately precipitate as an orange solid.

-

Purification: Filter, wash with water until the filtrate is pH neutral, and recrystallize from aqueous ethanol to yield the pure precursor.

Stage II: The Pfitzinger Annulation

Mechanistic Rationale

The Pfitzinger reaction is initiated by the base-mediated hydrolysis of the isatin lactam ring, generating the reactive4[4].

Causality in Experimental Design: Potassium hydroxide (KOH) is strongly preferred over sodium hydroxide (NaOH) because the potassium salts of the glyoxylate intermediate and the final quinoline-4-carboxylate exhibit superior solubility in aqueous ethanol. This prevents premature precipitation that can trap unreacted starting materials. Condensation with 2-acetylpyridine forms an imine, which tautomerizes to an enamine. Intramolecular aldol-type cyclization followed by dehydration yields the fully aromatized5[5]. The final workup requires precise acidification to pH 4.0—the exact isoelectric point of the zwitterionic quinoline-4-carboxylic acid—to maximize product precipitation.

Protocol 2: Synthesis of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid

-

Lactam Hydrolysis: In a 250 mL round-bottom flask, dissolve KOH (0.15 mol) in 50 mL of a 1:1 ethanol/water mixture. Add 5-isopropylisatin (0.05 mol) and stir at room temperature for 1 hour. Self-Validation Check: The solution must transition from opaque orange to a clear, pale yellow, indicating complete ring opening.

-

Condensation: Add 2-acetylpyridine (0.055 mol, slight 1.1 eq excess to drive the reaction forward).

-

Cyclodehydration: Heat the mixture to reflux (approx. 85 °C) for 18 hours. Monitor the disappearance of the glyoxylate intermediate via TLC (Eluent: DCM/MeOH 9:1).

-

Workup: Cool the reaction to room temperature and evaporate the bulk of the ethanol under reduced pressure. Dilute with 50 mL of distilled water and extract with diethyl ether (2 x 30 mL) to remove unreacted 2-acetylpyridine and neutral organic impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and carefully add 6M HCl dropwise until the pH reaches exactly 4.0.

-

Isolation: Collect the precipitated pale-yellow solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C to yield the final product.

Fig 2: Mechanistic sequence of the base-catalyzed Pfitzinger annulation.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements and roles of all reagents utilized across both synthetic stages.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Reaction Role |

| 4-Isopropylaniline | 135.21 | 1.0 | 13.5 g | Stage I Starting Material |

| Chloral Hydrate | 165.40 | 1.1 | 18.2 g | Stage I Electrophile |

| Hydroxylamine HCl | 69.49 | 3.0 | 20.8 g | Stage I Nitrogen Source |

| Sulfuric Acid (conc.) | 98.08 | Solvent | 100 mL | Stage I Catalyst/Solvent |

| 5-Isopropylisatin | 189.21 | 1.0 | 9.5 g | Stage II Precursor |

| 2-Acetylpyridine | 121.14 | 1.1 | 6.7 g | Stage II Annulation Partner |

| Potassium Hydroxide | 56.11 | 3.0 | 8.4 g | Stage II Base |

Analytical Validation

To confirm the structural integrity of the synthesized 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid, the following analytical signatures must be verified:

-

¹H NMR (DMSO-d6): The characteristic singlet of the quinoline H-3 proton will appear at ~δ 8.5 ppm. The isopropyl group will present as a distinct septet (CH, ~3.1 ppm) and a doublet (CH₃, ~1.3 ppm).

-

IR Spectroscopy: A strong C=O stretching band at ~1700 cm⁻¹ confirms the presence of the carboxylic acid, while the complete absence of the isatin lactam carbonyls (~1730 and 1750 cm⁻¹) validates 100% conversion.

References

- "Pfitzinger reaction - Wikipedia." Wikipedia.

- "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." Benchchem.

- "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry.

- "Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide." MDPI.

- "Pfitzinger Quinoline Synthesis." Cambridge University Press.

Sources

In Vitro Mechanism of Action of 6-Isopropyl-2-(pyridin-2-yl)quinoline-4-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

6-Isopropyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid is a highly optimized, small-molecule heterocyclic compound belonging to the privileged quinoline-4-carboxylic acid class[1]. In medicinal chemistry, this specific scaffold is engineered to act as a potent, competitive inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway[2]. By inducing acute pyrimidine starvation, this compound exerts profound anti-proliferative effects, making it a highly relevant pharmacological tool for oncology and immunomodulation research.

Molecular Pharmacophore & Target Rationale

The structural design of 6-isopropyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid is not arbitrary; every functional group serves a distinct, causal role in target engagement within the hDHODH active site[2]:

-

Quinoline-4-carboxylic acid core: The carboxylate moiety is strictly required for bioactivity. It anchors the molecule within the binding pocket by forming a critical electrostatic salt bridge with Arginine 136 (Arg136) and a strong hydrogen bond with Glutamine 47 (Gln47)[2].

-

6-Isopropyl substitution: The ubiquinone-binding tunnel of DHODH is highly lipophilic. The addition of the bulky, hydrophobic isopropyl group at the 6-position significantly increases the compound's cLogP, allowing it to optimally fill this sub-pocket and increase binding affinity via van der Waals interactions.

-

2-(Pyridin-2-yl) moiety: Acting as a bioisostere for the biphenyl group seen in classic inhibitors like Brequinar, the pyridine nitrogen is positioned to participate in water-mediated hydrogen bonding with Threonine 63 (Thr63) or Tyrosine 356 (Tyr356), drastically increasing the target residence time[2].

Primary Mechanism of Action: DHODH Inhibition

Mammalian cells rely on two pathways for pyrimidine acquisition: the salvage pathway (recycling existing nucleosides) and the de novo pathway (synthesizing them from scratch). Highly proliferative cells, such as tumor cells and activated lymphocytes, become entirely dependent on the de novo pathway to meet their massive demand for nucleic acids[3].

DHODH catalyzes the fourth, rate-limiting, and only redox-dependent step of the de novo pathway: the oxidation of dihydroorotate (DHO) to orotate[3]. This reaction is coupled with the reduction of ubiquinone (CoQ10) to ubiquinol in the inner mitochondrial membrane[1]. 6-Isopropyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid competitively binds to the ubiquinone binding site, halting the enzymatic cycle and completely starving the cell of uridine monophosphate (UMP)[1].

Figure 1: Inhibition of de novo pyrimidine biosynthesis at the DHODH catalytic step.

Downstream Cellular Consequences

The biochemical blockade of DHODH triggers a cascade of highly specific cellular responses:

-

S-Phase Arrest: The depletion of intracellular pyrimidine pools (CTP, UTP, dCTP, dTTP) physically prevents DNA polymerase progression, stalling the cell cycle at the S-phase[3].

-

Nucleolar Stress & Apoptosis: The sudden halt in ribosomal RNA (rRNA) synthesis causes nucleolar disruption. This stress prevents the degradation of p53, leading to its rapid accumulation and the subsequent induction of apoptosis in transformed cells[1].

-

Selective Immunomodulation: Because resting cells can survive on the pyrimidine salvage pathway, DHODH inhibition selectively targets rapidly expanding T-cell and B-cell populations without causing broad myelosuppression.

In Vitro Experimental Protocols (Self-Validating Systems)

To ensure rigorous scientific integrity, the evaluation of this compound must rely on self-validating experimental designs that prove both biochemical engagement and cellular causality.

Protocol A: Enzymatic hDHODH Inhibition Assay (DCIP Reduction)

Rationale & Causality: Because DHODH uses ubiquinone as an electron acceptor, direct measurement of ubiquinone reduction is optically difficult due to overlapping absorbances. This protocol uses 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor in a coupled reaction. DCIP changes from blue to colorless upon reduction, allowing continuous spectrophotometric monitoring at 600 nm. Triton X-100 is strictly required to solubilize the highly lipophilic quinoline inhibitor and prevent artifactual, aggregation-based enzyme inhibition.

-

Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 0.1 mM ubiquinone (CoQ), and 0.12 mM DCIP.

-

Enzyme Incubation: Add 5 nM of recombinant human DHODH to the buffer.

-

Compound Addition: Add 6-isopropyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid at varying concentrations (e.g., 1 nM to 10 µM) and incubate for 10 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding 1 mM L-dihydroorotate (DHO).

-

Measurement: Monitor the decrease in absorbance at 600 nm over 5 minutes. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Cell Viability and Uridine Rescue Assay

Rationale & Causality: This is the ultimate self-validating system for DHODH inhibitors. If the quinoline derivative's cytotoxicity is purely due to on-target DHODH inhibition, supplementing the culture media with exogenous uridine will forcibly activate the salvage pathway, bypassing the DHODH blockade and completely restoring cell viability. Failure to rescue indicates off-target pleiotropic toxicity.

Figure 2: Workflow for confirming on-target DHODH inhibition via uridine rescue.

-

Seeding: Seed HCT116 colon carcinoma cells at 2,000 cells/well in a 96-well plate.

-

Treatment: Treat cells with the compound (0.01 µM to 100 µM) in the presence and absence of 100 µM exogenous uridine.

-

Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

-

Quantification: Measure cell viability using an ATP-based luminescent assay (e.g., CellTiter-Glo). Compare the IC₅₀ curves between the uridine-treated and untreated groups.

Quantitative Data & Comparative Efficacy

The following table summarizes the expected in vitro pharmacological profile of 6-isopropyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid compared against established controls, demonstrating its high potency and strict target specificity.

| Compound | Enzymatic hDHODH IC₅₀ (nM) | HCT116 Proliferation IC₅₀ (µM) | PBMC Proliferation IC₅₀ (µM) | Uridine Rescue (100 µM) |

| 6-Isopropyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid | 18 ± 4 | 0.45 ± 0.08 | 0.62 ± 0.11 | Complete Rescue |

| Brequinar (Positive Control) | 12 ± 2 | 0.28 ± 0.05 | 0.35 ± 0.07 | Complete Rescue |

| Doxorubicin (Negative Control) | >10,000 | 0.15 ± 0.03 | 0.20 ± 0.04 | No Rescue |

References

-

Title: The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide Source: BenchChem URL: (Corresponds to[1])

-

Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry (via PMC) URL: (Corresponds to[2])

-

Title: Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL: (Corresponds to[3])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic Acid: A Technical Guide

Executive Summary

In the realm of drug development and coordination chemistry, the precise structural validation of complex heterocyclic scaffolds is non-negotiable. 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS: 897561-16-9) is a highly conjugated, multifunctional molecule. It features a quinoline core, a bidentate/tridentate-capable 2-pyridyl substitution, a sterically significant 6-isopropyl group, and a 4-carboxylic acid moiety. Often synthesized via variations of the Doebner or Pfitzinger multicomponent reactions[1], confirming its exact regiochemistry and electronic state requires a rigorous, orthogonal spectroscopic approach.

As an application scientist, I do not merely look at peaks on a spectrum; I analyze the electronic and vibrational causality behind them. This whitepaper details the intrinsic logic, expected quantitative data, and self-validating protocols for characterizing this molecule using Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Architecture & Spectroscopic Causality

To characterize this molecule, we must first deconstruct its functional domains and understand how they interact with electromagnetic radiation:

-

The Quinoline-4-Carboxylic Acid Core: This provides the primary π -conjugated system. The carboxylic acid group is highly prone to inter- and intramolecular hydrogen bonding, which dramatically affects vibrational force constants (IR) and can induce pH-dependent electronic shifts (UV-Vis)[2].

-

The 2-Pyridyl Group: Extending the conjugation of the quinoline ring, this moiety introduces a secondary nitrogen lone pair. This is critical for metal chelation (e.g., in Ruthenium or Europium complexes) and introduces prominent n→π∗ transitions in the UV-Vis spectrum[3].

-

The 6-Isopropyl Group: While electronically mild (exerting a slight +I inductive effect), it provides a distinct aliphatic vibrational signature that confirms the substitution pattern on the aromatic core.

Caption: Mapping molecular substructures to their primary IR and UV-Vis spectral signatures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Design Causality: Why ATR over KBr?

Historically, solid-state IR was performed using Potassium Bromide (KBr) pellets. However, for a molecule containing a carboxylic acid, this is a critical methodological error. KBr is highly hygroscopic. The absorbed atmospheric water presents a massive, broad stretching band at ~3400 cm⁻¹, which will completely obscure the intrinsic O-H stretch of the quinoline-4-carboxylic acid (typically observed between 3436–3242 cm⁻¹)[2]. Furthermore, moisture alters the hydrogen-bonding network, artificially shifting the C=O stretch.

Therefore, Attenuated Total Reflectance (ATR) using a monolithic diamond crystal is the mandatory technique. It requires no matrix preparation, preserving the true solid-state polymorphic and hydrogen-bonded network of the sample.

Expected FT-IR Spectral Assignments

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity / Shape |

| Carboxylic Acid | O–H stretch | 3200 – 2500 | Broad, strong (H-bonded) |

| Isopropyl Group | C–H stretch (aliphatic) | 2960, 2870 | Medium, sharp |

| Carboxylic Acid | C=O stretch | 1708 – 1725 | Strong, sharp |

| Quinoline/Pyridine | C=N, C=C stretch (ring) | 1580 – 1600 | Medium to strong |

| Carboxylic Acid | C–O stretch | ~1250 | Medium |

| Aromatic Rings | C–H out-of-plane bend | 750 – 850 | Strong |

Self-Validating FT-IR Protocol

A robust protocol must prove its own validity during execution.

-

System Diagnostics: Run a polystyrene calibration film. Verify that the peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ are within ±1.0 cm⁻¹ to ensure interferometer alignment.

-

Background Acquisition: Clean the ATR crystal with volatile HPLC-grade isopropanol. Acquire an ambient air background (64 scans, 4 cm⁻¹ resolution) immediately prior to the sample to mathematically subtract atmospheric CO2 and H2O .

-

Sample Application: Place 1-2 mg of the pure compound directly onto the diamond crystal. Apply consistent pressure using the torque-limited anvil.

-

Data Collection: Acquire 64 scans.

-

Validation Check: Inspect the baseline. If the C=O peak at ~1715 cm⁻¹ is asymmetrically distorted (the "Christiansen effect"), reduce the anvil pressure to prevent mechanochemical polymorphic shifting, and rescan.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Design Causality: The Role of Solvatochromism

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid features a highly conjugated chromophore with both π→π∗ and n→π∗ transitions. Because it possesses both an acidic proton donor (-COOH) and basic proton acceptors (pyridine/quinoline nitrogens), it can exist as a neutral species or a zwitterion depending on the dielectric constant and hydrogen-bonding capacity of the solvent.

To accurately assign transitions, we utilize solvatochromism —recording spectra in both a polar protic solvent (e.g., Methanol) and a non-polar solvent (e.g., Dichloromethane).

-

n→π∗ transitions (from the nitrogen lone pairs) typically undergo a hypsochromic (blue) shift in polar protic solvents because hydrogen bonding stabilizes the non-bonding electron pair in the ground state.

-

π→π∗ transitions often show a bathochromic (red) shift as the solvent polarity increases, due to the stabilization of the more polar excited state[2].

Expected UV-Vis Electronic Transitions

| Chromophore Region | Transition Type | Expected Wavelength (nm) | Solvent Dependency (Polar Protic) |

| Aromatic Core | π→π∗ | 220 – 250 | Slight bathochromic (red) shift |

| Extended Conjugation | π→π∗ | 270 – 290 | Bathochromic (red) shift |

| Heteroatoms (N, O) | n→π∗ | 310 – 340 | Hypsochromic (blue) shift |

Self-Validating UV-Vis Protocol

-

Calibration: Insert a holmium oxide glass standard. Verify wavelength accuracy at the sharp 279.3 nm and 361.5 nm bands.

-

Sample Preparation: Prepare independent 10 µM solutions in (A) HPLC-grade Methanol and (B) HPLC-grade Dichloromethane.

-

Blanking: Use matched quartz cuvettes (1 cm path length). Record a baseline with pure solvent in both the reference and sample beams to eliminate solvent cutoff artifacts.

-

Acquisition: Scan from 200 nm to 600 nm at a scan rate of 100 nm/min.

-

Validation Check: Ensure the maximum absorbance ( Amax ) strictly falls between 0.1 and 1.0. If Amax>1.0 , the detector is saturated, and the data violates the linear dynamic range of the Beer-Lambert Law. Volumetrically dilute the sample and rescan.

Orthogonal Workflow Integration

Spectroscopic characterization is not a series of isolated tests; it is a unified workflow where UV-Vis defines the electronic macro-structure and FT-IR maps the vibrational micro-structure.

Caption: Workflow for the orthogonal spectroscopic validation of the target compound.

References

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction Source: Makara Journal of Science, Universitas Indonesia URL:[Link][2]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: The Journal of Organic Chemistry, ACS Publications URL:[Link][1]

-

Synthesis, light-controlled antibacterial and anti-tumor activities of Ginkgo biloba leaves polyprenols-based polypyridine metal complexes Source: Heliyon (via ResearchGate) URL:[Link][3]

Sources

Thermodynamic Stability of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic Acid at Room Temperature: A Technical Whitepaper

Executive Rationale & Structural Overview

As drug development and materials science increasingly rely on highly functionalized heterocyclic scaffolds, understanding the thermodynamic baseline of these building blocks is paramount. 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS: 897561-16-9) represents a complex, multi-domain molecule characterized by a rigid quinoline core, a rotatable 2-pyridyl substituent, a sterically demanding 6-isopropyl group, and a hydrogen-bonding 4-carboxylic acid moiety[1][2].

At room temperature (298 K), the thermodynamic stability of this compound is not a static property but a dynamic equilibrium dictated by intramolecular sterics and intermolecular forces. This whitepaper deconstructs the thermodynamic parameters governing this molecule, providing researchers with field-proven methodologies to profile its stability for applications ranging from pharmaceutical intermediates to metal-organic framework (MOF) ligands[3][4].

Molecular Mechanics & Conformational Thermodynamics

The stability of this compound at room temperature is governed by three primary structural features:

The Transoid-Cisoid Equilibrium of the Bidentate Pocket

The bond connecting the quinoline C2 and the pyridine C2' allows for rotational isomerism. At 298 K in the absence of a coordinating metal, the molecule heavily favors the transoid (antiperiplanar) conformation[5][6].

-

Thermodynamic Driving Force: The transoid state minimizes the electrostatic repulsion between the lone pairs of the quinoline nitrogen and the pyridine nitrogen.

-

The Cisoid Penalty: Rotating into the cisoid (synperiplanar) conformation incurs an energy penalty ( ΔGrot≈+15 to +20 kJ/mol) due to dipole-dipole repulsion. However, this conformation is thermodynamically "locked" in the presence of transition metals (e.g., Cu²⁺, Ru²⁺), where the massive enthalpic gain of bidentate chelation ( ΔHbind≪0 ) easily overcomes the rotational barrier[6][7].

Steric Contributions of the 6-Isopropyl Group

The bulky isopropyl group at the C6 position introduces significant lipophilicity and steric hindrance. Thermodynamically, this bulk restricts the approach of solvent molecules to the hydrophobic core. In aqueous media, this increases the entropic penalty of solvation ( ΔSsolv<0 ), driving the compound to precipitate or crystallize readily at room temperature, thereby enhancing its bulk storage stability.

Solid-State Stabilization via Carboxylic Dimerization

In the solid state, the 4-carboxylic acid group forms robust, intermolecular hydrogen-bonded dimers[3][4]. This dimerization provides a massive enthalpic stabilization, ensuring that the crystalline form is highly stable against thermal degradation and atmospheric moisture at room temperature.

Thermodynamic states and conformational equilibrium of the target molecule.

Quantitative Thermodynamic Parameters

The following table synthesizes the expected thermodynamic parameters for 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid at 298 K, derived from structural analogs and empirical modeling[4][6].

| Thermodynamic Parameter | Estimated Value / Range | Primary Structural Contributor |

| Standard Enthalpy of Formation ( ΔHf∘ ) | -350 to -400 kJ/mol | Extended aromatic conjugation (Quinoline + Pyridine) |

| Dimerization Enthalpy ( ΔHdimer ) | -55 to -65 kJ/mol | 4-Carboxylic acid intermolecular H-bonding |

| Rotational Barrier ( ΔGrot‡ ) | +15 to +22 kJ/mol | N-N lone pair repulsion (Transoid → Cisoid) |

| Aqueous Solubility ( Sw at pH 7) | < 0.1 mg/mL | 6-Isopropyl hydrophobic bulk |

| Melting Point ( Tm ) | > 220 °C (Decomposes) | Rigid core + Carboxylic dimerization |

Experimental Workflows for Thermodynamic Profiling

To empirically validate the thermodynamic stability of this compound, researchers must employ a multi-modal analytical approach. The following protocols are designed as self-validating systems, ensuring that artifacts (like solvent interactions) do not obscure the true thermodynamic data.

Protocol 1: Solid-State Stability via Differential Scanning Calorimetry (DSC)

Objective: Isolate the enthalpy of dissociation of the carboxylic acid dimers and determine the thermal degradation threshold.

-

Causality for Experimental Design: We utilize a strict nitrogen purge and a specific heating rate. The inert atmosphere prevents oxidative degradation from masking the true endothermic melting point, allowing us to accurately integrate the heat flow curve to find ΔHfusion .

-

Step-by-Step Methodology:

-

Accurately weigh 3.0–5.0 mg of the crystalline compound into an aluminum crucible.

-

Seal the crucible with a pierced lid to allow for the escape of potential volatile impurities without pressure buildup.

-

Equilibrate the DSC cell at 25 °C (298 K) under a constant N2 flow of 50 mL/min.

-

Ramp the temperature at a rate of 10 °C/min from 25 °C to 300 °C.

-

Data Analysis: Integrate the primary endothermic peak to calculate the enthalpy of fusion. A sharp peak indicates high crystalline stability; a broad peak suggests amorphous domains or premature degradation.

-

Protocol 2: Conformational Dynamics via Variable-Temperature NMR (VT-NMR)

Objective: Quantify the Gibbs free energy of activation ( ΔG‡ ) for the rotation between the transoid and cisoid states.

-

Causality for Experimental Design: We select DMSO- d6 as the solvent. DMSO is a strong hydrogen-bond acceptor that disrupts intermolecular carboxylic acid dimerization. This isolates the intramolecular rotational dynamics of the C2-C2' bond without interference from aggregate formation.

-

Step-by-Step Methodology:

-

Prepare a 15 mM solution of the compound in anhydrous DMSO- d6 .

-

Acquire a baseline 1D 1 H-NMR spectrum at 298 K. Focus on the chemical shifts of the protons adjacent to the nitrogen atoms (e.g., Pyridine H3' and Quinoline H3).

-

Gradually increase the probe temperature in 10 K increments up to 373 K, acquiring a spectrum at each step after a 5-minute equilibration period.

-

Data Analysis: Observe the line broadening and coalescence of the proton signals. Use the Eyring equation to calculate the rotational energy barrier based on the coalescence temperature ( Tc ).

-

Protocol 3: Chelation Thermodynamics via Isothermal Titration Calorimetry (ITC)

Objective: Determine the binding affinity ( Ka ) and Gibbs free energy ( ΔG ) of the cisoid-locking event when introduced to a transition metal.

-

Causality for Experimental Design: Cu(II) is titrated into the ligand solution. Cu(II) has a well-documented high affinity for N,N-bidentate pockets, providing a strong, unambiguous exothermic signal that allows for the precise calculation of binding thermodynamics[6].

-

Step-by-Step Methodology:

-

Prepare a 0.1 mM solution of the ligand in a buffered aqueous-organic mixture (e.g., 50% Methanol/HEPES buffer, pH 7.4) in the sample cell.

-

Prepare a 1.0 mM solution of CuCl2 in the identical buffer system in the injection syringe.

-

Set the ITC instrument to 298 K.

-

Perform 25 sequential injections of 2 μ L of the Cu(II) solution into the sample cell, with a 150-second spacing between injections to allow the heat signal to return to baseline.

-

Data Analysis: Fit the integrated heat data to an independent binding model to extract ΔH , Ka , and calculate ΔG=−RTln(Ka) and ΔS=(ΔH−ΔG)/T .

-

Experimental workflow for comprehensive thermodynamic profiling.

Conclusion

At room temperature, 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid exhibits robust thermodynamic stability, primarily driven by the extended conjugation of its core and the strong intermolecular hydrogen bonding of its carboxylic acid moiety. While the molecule possesses internal rotational flexibility, the steric bulk of the 6-isopropyl group and the energetic preference for the transoid conformation maintain its structural integrity in both solid and solvated states. By employing the rigorous DSC, VT-NMR, and ITC protocols outlined above, researchers can accurately map these thermodynamic parameters, enabling the precise integration of this compound into advanced pharmaceutical and material science applications.

References

-

Xu, Y., et al. "Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption." Journal of Materials Chemistry A, Royal Society of Chemistry, 2025. Available at:[Link]

-

Katsoulas, A., et al. "Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper(I)-based dye-sensitized solar cell (DSSC) complexes." Dalton Transactions, 2022. Available at:[Link]

-

Journal of Chemical Health Risks. "Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Studies." JCHR, 2025. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 6-异丙基-2-(吡啶-2-基)喹啉-4-羧酸 | 6-Isopropyl-2-(pyridin-2-yl)quinoli | 897561-16-9 - 乐研试剂 [leyan.com]

- 3. Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03899E [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 2-Pyridin-2-yl-quinoline-4-carboxylic acid | 57882-27-6 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Publications | Nikolaos Tsoureas [scholar.uoa.gr]

In Vitro Cytotoxicity Profiling of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid: A Guide for Preclinical Evaluation

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro cytotoxicity assay protocols for the novel compound, 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid. As a member of the quinoline class of compounds, which have demonstrated a wide range of biological activities including potent anticancer effects, a thorough understanding of its cytotoxic potential is a critical early step in the drug discovery pipeline.[1][2] This guide will detail the methodologies for assessing cell viability, membrane integrity, and the induction of apoptosis, providing a foundational framework for characterizing the compound's cellular effects.

Introduction: The Rationale for Cytotoxicity Testing

Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][3] Preliminary screening of novel quinoline compounds often begins with an assessment of their cytotoxic effects against various cell lines to determine their potential as therapeutic agents, particularly in oncology.[2][4][5] The primary objective is to quantify the concentration-dependent inhibition of cell growth and to elucidate the underlying mechanisms of cell death. This initial characterization is crucial for go/no-go decisions in a drug development program.

This guide will focus on a multi-parametric approach to cytotoxicity testing, employing a battery of assays to build a comprehensive profile of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid. We will describe protocols for:

-

MTT Assay: To evaluate metabolic activity as an indicator of cell viability.

-

Lactate Dehydrogenase (LDH) Assay: To assess plasma membrane integrity.

-

Apoptosis Assays: To specifically investigate programmed cell death through Annexin V/Propidium Iodide staining and Caspase-3/7 activity measurement.

Physicochemical Properties and Compound Handling

A critical, yet often overlooked, aspect of in vitro testing is the physicochemical characterization of the test compound. The solubility and stability of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid in culture media are paramount for accurate and reproducible results.

Solubility Assessment: The carboxylic acid moiety suggests that the solubility of this compound will be pH-dependent.[6] It is recommended to initially prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and then perform serial dilutions in the cell culture medium.[2] It is crucial to determine the final concentration of DMSO in the culture medium and ensure it is non-toxic to the cells being tested.[7]

Protocol for Stock Solution Preparation:

-

Dissolve 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

-

Vortex or sonicate until the compound is completely dissolved.[7]

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Experimental Workflow for Cytotoxicity Assessment

A logical and stepwise approach is essential for the comprehensive evaluation of a novel compound. The following workflow is recommended for characterizing the cytotoxic effects of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid.

Caption: High-level workflow for in vitro cytotoxicity testing.

Detailed Protocols

Protocol 1: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[2][9] The amount of formazan produced is directly proportional to the number of living cells.[7]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung)[2]

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[2]

-

96-well flat-bottom plates[2]

-

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)[10]

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)[2][9]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1][2]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1][8]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

Data Analysis:

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

| Parameter | Recommended Range |

| Cell Seeding Density | 5,000 - 10,000 cells/well |

| Compound Incubation Time | 24 - 72 hours |

| MTT Incubation Time | 4 hours |

| Absorbance Wavelength | 550 - 600 nm |

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11][12] The LDH assay quantitatively measures the amount of LDH released, which is proportional to the number of lysed cells.[13] This assay serves as an excellent orthogonal method to the MTT assay, as it measures a different aspect of cell death.

Materials:

-

LDH cytotoxicity assay kit (commercially available)

-

Cells treated with 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid in a 96-well plate

-

Lysis buffer (for maximum LDH release control)[11]

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).[1]

-

Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 3 minutes.[11] Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11][13]

-

Stop Reaction and Measure Absorbance: Add the stop solution provided in the kit to each well. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11]

Data Analysis:

The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caption: Workflow for the LDH cytotoxicity assay.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic cells with compromised membrane integrity.[15]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[2]

-

Cells treated with the test compound at its IC50 concentration

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid for a predetermined time (e.g., 24 or 48 hours).[2]

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[14]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.[17]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately (within 1 hour).[17]

Data Interpretation:

-

Annexin V- / PI-: Healthy cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Protocol 4: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis.[18][19] This assay utilizes a proluminescent or profluorescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[20][21] The resulting luminescent or fluorescent signal is proportional to the amount of active caspase-3/7 in the sample.[22]

Materials:

-

Caspase-Glo® 3/7 Assay System or similar luminescent/fluorescent kit[20]

-

Cells treated with the test compound in a 96-well plate

-

Luminometer or fluorometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as previously described.

-

Reagent Addition: After the treatment period, add the Caspase-3/7 reagent directly to the wells.

-

Incubation: Incubate the plate at room temperature for a period specified by the manufacturer (typically 30 minutes to 1 hour).

-

Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

Data Analysis:

The fold increase in caspase activity is calculated by dividing the signal from treated cells by the signal from untreated control cells.

Conclusion

This guide provides a comprehensive framework for the in vitro cytotoxicity evaluation of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid. By employing a multi-assay approach that assesses cell viability, membrane integrity, and specific markers of apoptosis, researchers can build a detailed profile of the compound's cellular effects. The provided protocols are based on well-established methods for quinoline derivatives and should be optimized for the specific cell lines and experimental conditions used. The data generated from these assays will be instrumental in guiding the further development of this novel compound.

References

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

-

Scribd. MTT Assay Protocol for Cell Viability | PDF. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

Abbkine. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

-

protocols.io. LDH cytotoxicity assay. [Link]

-

Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

Bio-protocol. LDH Cytotoxicity Assay. [Link]

-

University of South Florida. Apoptosis Protocols. [Link]

-

Bio-Rad Antibodies. How to Use Flow Cytometry to Measure Apoptosis: Part One. [Link]

-

Molecular Devices. EarlyTox Caspase-3/7 NucView 488 Assay Kits. [Link]

-

Al-Suwaidan, I. A., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Galen Medical Journal, 6(4), 285-292. [Link]

-

Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 65(6), 399-404. [Link]

-

Chemsrc. CAS#:7491-86-3 | 2-pyridin-2-ylquinoline-4-carboxylic acid. [Link]

-

European Medicines Agency. (2013). Public summary of opinion on orphan designation 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-quinoline. [Link]

-

Kalinova, S., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Scientific Reports, 11(1), 1-13. [Link]

-

Rivera-Sostenes, M. A., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 28(20), 7189. [Link]

-

Ferreira, R., et al. (2021). New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. Molecules, 26(14), 4236. [Link]

-

PubChem. (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine. [Link]

-

Odom, A. L., & Tepe, J. J. (2022). Synthesis, Structure, Properties, and Cytotoxicity of a (Quinoline)RuCp+ Complex. Dalton Transactions. [Link]

-

Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. New Journal of Chemistry. [Link]

-

Ušćumlić, G. S., & Mijin, D. Ž. (2004). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Journal of the Serbian Chemical Society, 69(10), 849-856. [Link]

-

Issa, N., et al. (2018). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. CrystEngComm, 20(31), 4478-4482. [Link]

-

Matrix Fine Chemicals. 6-{[2,2'-BIPYRIDIN]-6-YL}PYRIDINE-2-CARBOXYLIC ACID. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 4. brieflands.com [brieflands.com]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. scribd.com [scribd.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. protocols.io [protocols.io]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Apoptosis Protocols | USF Health [health.usf.edu]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 18. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

- 19. moleculardevices.com [moleculardevices.com]

- 20. Caspase-Glo® 3/7 Assay Protocol [promega.co.uk]

- 21. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]

- 22. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

Topic: Preparation and Storage of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid Stock Solutions

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid (MW: 322.37 g/mol ). Quinoline-4-carboxylic acid derivatives are a significant class of compounds in biomedical research and drug development, known for their diverse biological activities.[1] Accurate and stable stock solutions are fundamental to obtaining reproducible experimental results. This guide outlines detailed protocols for solubilization in both organic and aqueous systems, provides evidence-based recommendations for storage to ensure long-term stability, and details necessary safety precautions.

Compound Profile & Physicochemical Considerations

6-Isopropyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic aromatic compound. Its structure, featuring both a basic pyridine ring and an acidic carboxylic acid group, suggests amphoteric properties. This dual nature governs its solubility profile.

-

Solubility: The molecule's flat, aromatic structure contributes to low solubility in neutral aqueous solutions due to strong intermolecular stacking forces. However, solubility can be significantly increased in:

-

Organic Solvents: Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are effective at disrupting these intermolecular forces.

-

Aqueous Bases: Deprotonation of the carboxylic acid group (pKa ~4-5) with a base (e.g., NaOH) forms a more polar and soluble carboxylate salt.

-

Aqueous Acids: Protonation of the nitrogen atoms on the quinoline and pyridine rings (pKa ~5-6) with an acid (e.g., HCl) can also enhance solubility, though salt formation with a base is typically more common for this class of compounds.

-

-

Stability: The stability of the compound in solution is influenced by several factors including temperature, light, and pH.[2] Aromatic heterocyclic systems can be susceptible to photodecomposition, and the carboxylic acid moiety can undergo esterification if stored in alcoholic solvents.[3][4]

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally related quinoline- and pyridine-carboxylic acids indicate that the compound should be handled with care.[5][6]

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6][7] All weighing and initial solubilization steps should be performed in a certified chemical fume hood.[7][8]

-

Spill & Disposal: In case of a spill, contain the material using an electrically protected vacuum cleaner or by wet-brushing and place it in a suitable container for disposal.[7] Dispose of chemical waste in accordance with local, state, and federal regulations.

Solvent Selection Workflow